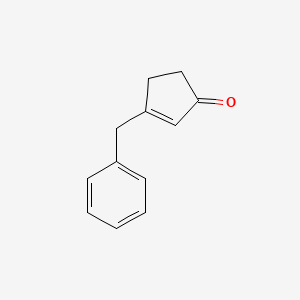

3-Benzylcyclopent-2-en-1-one

Vue d'ensemble

Description

3-Benzylcyclopent-2-en-1-one is a chemical compound with the formula C12H12O . It is a complex organic molecule that falls under the category of cyclopentenones . Cyclopentenones are a type of organic compound that contain a five-membered ring with two functional groups, a ketone and an alkene .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves cycloaddition reactions . For instance, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature can yield multifunctionalized cyclopent-3-ene-1-carboxamides . Another example is a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines which gives N-substituted 2,3,5-functionalized 3-cyanopyrroles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Tools like MolView can be used to convert the structural formula into a 3D model for better visualization .Chemical Reactions Analysis

The analysis of chemical reactions involving this compound would require a detailed understanding of the principles of chemical reactor analysis . Tools like the Chemical Equation Balancer can be used to balance chemical equations and determine the type of reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Synthetic Applications : 3-Benzylcyclopent-2-en-1-one and its derivatives are used in synthetic organic chemistry. For example, Komatsu et al. (1988) synthesized a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene, highlighting the versatility of these compounds in constructing complex molecular structures Komatsu, Jinbu, Gillette, & West, 1988.

Photochemical Reactions : Reinfried et al. (1971) investigated the photochemistry of 3-alkyl-cyclopent-2-en-ones, demonstrating their reactivity under ultraviolet irradiation, which is essential for understanding their behavior in photochemical processes Reinfried, Belluš, & Schaffner, 1971.

Medicinal Chemistry and Drug Design : In the realm of medicinal chemistry, researchers have explored the potential of these compounds in drug design. For instance, Ray et al. (2007) conducted studies on palladium, gold, and silver N-heterocyclic carbene complexes, which included derivatives of this compound, to explore their anticancer and antimicrobial properties Ray, Mohan, Singh, Samantaray, Shaikh, Panda, & Ghosh, 2007.

Materials Science : In materials science, the properties of these compounds are utilized for developing new materials. For example, Abe, Adam, & Nau (1998) described the photochemical generation and trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl, which has implications for the development of novel materials Abe, Adam, & Nau, 1998.

Corrosion Inhibition : Ghailane et al. (2013) investigated the inhibition effect of new heterocyclic compounds related to this compound on mild steel corrosion, demonstrating its application in the field of corrosion science Ghailane, Balkhmima, Ghailane, Souizi, Touir, Touhami, Marakchi, & Komiha, 2013.

Orientations Futures

The future directions of synthetic chemistry, which includes the study of compounds like 3-Benzylcyclopent-2-en-1-one, involve improving synthetic efficiencies, making processes more environmentally friendly, and creating new molecules and materials . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

Propriétés

IUPAC Name |

3-benzylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXNAXAZAHYCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2780181.png)

![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2780184.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)